Cas no 60053-07-8 (1H-Imidazole, 2-methyl-1-phenyl-)

1H-Imidazole, 2-methyl-1-phenyl- structure
60053-07-8 structure
Product Name:1H-Imidazole, 2-methyl-1-phenyl-
CAS No:60053-07-8
MF:C10H10N2
MW:158.199801921844
CID:1618346
PubChem ID:12277631
Update Time:2025-04-21

1H-Imidazole, 2-methyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-methyl-1-phenyl-
    • 2-Methyl-1-phenylimidazole
    • 2-Methyl-N-phenylimidazole
    • 2-methyl-1-phenyl-1H-imidazole
    • 60053-07-8
    • ZQNVWAQNCHHONO-UHFFFAOYSA-N
    • 1-phenyl-2-methyl-1H-imidazole
    • SCHEMBL2336960
    • Inchi: 1S/C10H10N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: ZQNVWAQNCHHONO-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 158.0845
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),
  • PSA: 17.82
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